molecular formula C13H9ClN2S2 B3033098 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole CAS No. 821782-43-8

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole

Cat. No.: B3033098
CAS No.: 821782-43-8
M. Wt: 292.8 g/mol
InChI Key: CKTQNTMSKGNPSO-UHFFFAOYSA-N
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Description

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a 6-chloropyridinylmethylsulfanyl group. This structure combines the electron-deficient benzothiazole ring with a chlorinated pyridine moiety, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c14-12-6-5-9(7-15-12)8-17-13-16-10-3-1-2-4-11(10)18-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTQNTMSKGNPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363022
Record name 2X-0847
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821782-43-8
Record name 2X-0847
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole typically involves the reaction of 6-chloropyridine-3-methanethiol with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that benzothiazole derivatives, including 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole, exhibit significant antibacterial properties. They are known to inhibit crucial enzymes such as dihydroorotase and DNA gyrase, which are vital for bacterial survival and proliferation. The compound has shown potential as an anti-tubercular agent, making it a candidate for further development in treating resistant strains of tuberculosis.

Molecular Docking Studies
Molecular docking studies have demonstrated that this compound interacts significantly with various biological targets. For instance, it exhibits notable binding affinity to the enzyme MurB, with binding energies comparable to established antibacterial agents. This suggests that the compound could be optimized for therapeutic use through structural modifications to enhance efficacy against specific bacterial strains.

Case Study: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activity. The results showed that the compound effectively inhibited bacterial growth in vitro, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the chlorinated pyridine group plays a crucial role in enhancing antibacterial activity.

Applications in Materials Science

Organic Electronics
The unique electronic properties imparted by the sulfur atom and the aromatic rings in this compound suggest potential applications in organic electronics. Its ability to act as a semiconductor could be explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Optoelectronic Materials
Given its structural characteristics, this compound may also find applications in optoelectronic materials. Research into its photophysical properties could lead to innovations in light-emitting devices or sensors that utilize its electronic properties for enhanced performance.

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Sulfanyl Group Modifications
  • 2-(Methylsulfanyl)-1,3-benzothiazole (C₉H₇NS₂):
    • Simpler structure with a methylsulfanyl group.
    • Lower molecular weight (181.28 g/mol) and reduced steric hindrance compared to the chloropyridinylmethylsulfanyl analog.
    • Exhibits higher reactivity in SN2 substitutions due to the smaller substituent .
  • 2-(Methylsulfonyl)-1,3-benzothiazole (C₈H₇NO₂S₂): The sulfonyl group enhances polarity and hydrogen-bonding capacity. Demonstrated anticancer activity by inhibiting RNA/DNA synthesis, likely due to sulfonyl-mediated interactions with biomolecules .
Chloropyridine Derivatives
  • 3-((6-Chloropyridin-3-yl)methylsulfanyl)-1,2,4-triazole: Replaces benzothiazole with a triazole ring. Synthesized via condensation of triazole thiols with 6-chloro-3-chloromethylpyridine.
  • 2-(Pyridin-3-yl)-1,3-benzothiazole :
    • Lacks the sulfanyl bridge but directly links pyridine to benzothiazole.
    • Selective activation at the pyridine fragment in triflic anhydride-mediated reactions highlights electronic differences compared to sulfanyl-containing analogs .
Anticancer Activity
  • 2-(Methylsulfonyl)-1,3-benzothiazole inhibits RNA/DNA synthesis via sulfonyl-mediated binding to enzymes.
Reactivity in Substitution Reactions
  • 2-(Methylsulfanyl)-1,3-benzothiazole reacts 10× faster than 2-(methylsulfanyl)-1H-benzimidazole in SN2 substitutions, attributed to benzothiazole’s electron-deficient core .
  • The chloropyridinylmethylsulfanyl group in the target compound likely reduces nucleophilic substitution rates due to steric bulk and electronic deactivation .

Electronic and Structural Insights

  • Theoretical Studies :
    • DFT calculations on chloropyridinylmethylsulfanyl derivatives reveal strong electron withdrawal from the benzothiazole core, stabilizing negative charges in intermediates .
    • Comparative analysis shows that sulfonyl groups (e.g., in 2-(methylsulfonyl)-1,3-benzothiazole) create more polarized structures than sulfanyl analogs .

Biological Activity

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and antidiabetic properties, supported by various research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H9ClN2S2
  • Molecular Weight : 284.80 g/mol
  • CAS Number : 1473095

The presence of a chlorinated pyridine ring and a benzothiazole moiety suggests significant interactions with biological systems, which are crucial for its activity.

Antibacterial Activity

Research has demonstrated that benzothiazole derivatives exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains.

CompoundTarget BacteriaInhibition Concentration (mg/L)Inhibition Rate (%)
1Xanthomonas oryzae47.652.4
2Xanthomonas citri36.8-

The mechanism involves the up-regulation of succinate dehydrogenase (SDH), which plays a role in oxidative phosphorylation, leading to inhibited bacterial reproduction .

Antiviral Activity

The compound also exhibits antiviral properties. Studies have indicated that benzothiazole derivatives can inhibit viruses such as the Tobacco Mosaic Virus (TMV). The introduction of electron-donating groups like chlorine enhances this activity.

CompoundVirusProtective Activity (%)
1TMV52.23
2TMV54.41

The antiviral efficacy appears to be influenced by the structural characteristics of the benzothiazole ring and its substituents .

Antidiabetic Activity

In addition to antibacterial and antiviral activities, there is emerging evidence regarding the antidiabetic potential of benzothiazole derivatives. For example, compounds linked with oxadiazoles have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.

Compoundα-Amylase Inhibition (%) at 50 μg/mL
A87.5
B77.96

Molecular docking studies revealed strong interactions with the active site of α-amylase, suggesting that modifications in the molecular structure can enhance inhibitory activity .

Study on Antibacterial Efficacy

A specific study assessed the antibacterial efficacy of a series of benzothiazole derivatives against Xanthomonas oryzae pv. oryzae. The results indicated that certain modifications to the benzothiazole structure significantly improved antibacterial activity, with some compounds achieving over 90% inhibition at optimal concentrations .

Exploration of Antiviral Mechanisms

Another investigation focused on the antiviral mechanisms of benzothiazole derivatives against TMV. The study found that compounds with specific substituents not only inhibited viral replication but also enhanced plant resistance mechanisms through up-regulation of defense genes .

Q & A

Q. What are the standard synthetic routes for 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves reacting 6-chloro-3-chloromethylpyridine with 2-mercaptobenzothiazole derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF). Reaction optimization may require temperature control (60–80°C) and inert atmospheres to prevent oxidation of the thiol group. Purification often involves column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

  • IR Spectroscopy : Peaks at ~722 cm⁻¹ (C-Cl stretch) and ~692 cm⁻¹ (C-S stretch) confirm functional groups. Aromatic C-H stretches appear near 750–830 cm⁻¹ .
  • ¹H NMR : Signals for aromatic protons (δ 7.0–8.3 ppm) and the methylsulfanyl group (δ ~2.5–3.0 ppm) are critical. Coupling patterns help assign substituent positions .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 308 for C₁₂H₈ClN₂S₂) and fragmentation patterns validate the structure .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates. Catalysts such as POCl₃ or Vilsmeier-Haack reagent (DMF/POCl₃) enhance electrophilic substitution in heterocyclic systems. Reaction monitoring via TLC (silica gel, UV visualization) ensures completion .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Docking studies for benzothiazole derivatives show interactions with active-site residues, aiding in rational modifications .
  • QSAR Modeling : Virtual screening identifies structural features (e.g., electron-withdrawing substituents) correlated with antitubercular or antischistosomal activity. Lipophilicity (logP) and topological polar surface area (TPSA) are critical parameters .

Q. What experimental strategies resolve contradictions in reported biological activities?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurities. Strategies include:

  • Dose-Response Curves : Confirm IC₅₀ values across multiple replicates.
  • Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes).
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism .

Q. How is X-ray crystallography applied to determine the compound’s solid-state structure?

Single-crystal diffraction data collected at low temperature (100 K) using Mo-Kα radiation (λ = 0.71073 Å) are refined via SHELXL. Key steps:

  • Data Collection : High-resolution (<1.0 Å) datasets minimize errors.
  • Refinement : Anisotropic displacement parameters and hydrogen bonding networks (e.g., π-π interactions) are modeled. Validation tools (e.g., PLATON) check for missed symmetry or disorder .

Q. What methodologies evaluate the compound’s potential as an antischistosomal agent?

  • In Vitro Assays : Adult worm motility assays (Schistosoma mansoni) at low micromolar concentrations (e.g., 10 µM).
  • Cytotoxicity Screening : Compare selectivity indices (e.g., IC₅₀ against mammalian Vero cells vs. parasites).
  • Metabolite Profiling : LC-MS identifies oxidative metabolites, guiding hit-to-lead optimization .

Methodological Considerations

Q. How are SAR studies designed for benzothiazole derivatives?

  • Core Modifications : Vary substituents at the pyridinyl (e.g., Cl → F) or benzothiazole (e.g., CH₃ → CF₃) positions.
  • Bioisosteric Replacement : Replace sulfur with selenium or oxygen to assess potency changes.
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify essential moieties .

Q. What safety protocols are critical during synthesis?

  • Handling Chlorinated Intermediates : Use fume hoods and PPE (gloves, goggles) due to toxicity.
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal.
  • Stability Monitoring : Store the compound in amber vials at −20°C to prevent photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole

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